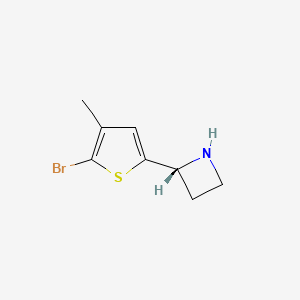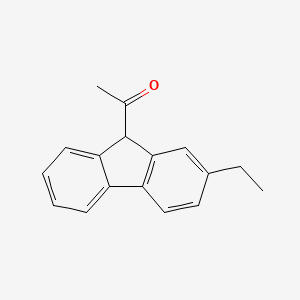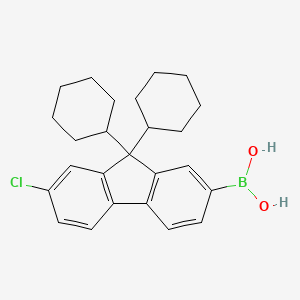
4-Amino-6-(ethenylamino)-1,3,5-triazin-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-(ethenylamino)-1,3,5-triazin-2(5H)-one is a heterocyclic compound that belongs to the triazine family. This compound is characterized by its unique structure, which includes an amino group at the 4-position, an ethenylamino group at the 6-position, and a triazinone core. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(ethenylamino)-1,3,5-triazin-2(5H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyanuric chloride and ethylenediamine.
Nucleophilic Substitution: Cyanuric chloride undergoes nucleophilic substitution with ethylenediamine to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization to form the triazinone core.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process may include:
Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification: Advanced purification techniques such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(ethenylamino)-1,3,5-triazin-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazinone core to other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents at various positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Oxidized derivatives with altered electronic properties.
Reduction Products: Reduced triazine derivatives with different functional groups.
Substitution Products: Substituted triazine compounds with diverse applications.
Scientific Research Applications
4-Amino-6-(ethenylamino)-1,3,5-triazin-2(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Amino-6-(ethenylamino)-1,3,5-triazin-2(5H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways: It may interfere with metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-hydroxy-2-mercapto pyrimidine: Another triazine derivative with different substituents.
2-Substituted-4-amino-6-halogenquinolines: Compounds with similar amino and halogen substituents but different core structures.
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: A heterocyclic compound with a different ring system but similar functional groups.
Uniqueness
4-Amino-6-(ethenylamino)-1,3,5-triazin-2(5H)-one is unique due to its specific combination of amino and ethenylamino groups, which confer distinct chemical and biological properties
Properties
CAS No. |
914486-13-8 |
|---|---|
Molecular Formula |
C5H7N5O |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
6-amino-4-(ethenylamino)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C5H7N5O/c1-2-7-4-8-3(6)9-5(11)10-4/h2H,1H2,(H4,6,7,8,9,10,11) |
InChI Key |
RTEMRUGYWGUNKM-UHFFFAOYSA-N |
Canonical SMILES |
C=CNC1=NC(=O)NC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


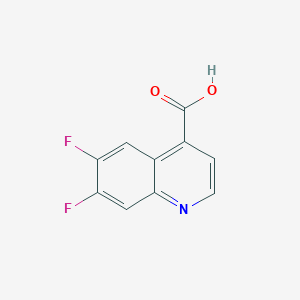
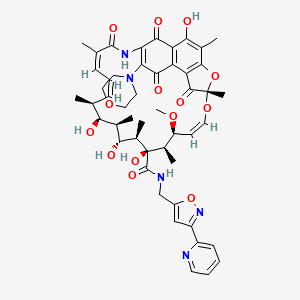
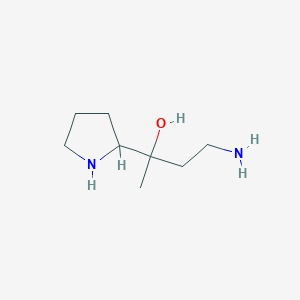


![(R)-5-Methyl-4,7-diazaspiro[2.5]octane](/img/structure/B13148746.png)
![Tert-butyl (4aS,7aS)-5-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B13148750.png)
![Trimethyl-[5-[2,3,5,6-tetrafluoro-4-(5-trimethylstannylthiophen-2-yl)phenyl]thiophen-2-yl]stannane](/img/structure/B13148757.png)
![N-[(3-aminocyclobutyl)methyl]-2,2-dimethylpropanamide](/img/structure/B13148764.png)


